N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a compound that combines the structural features of imidazole and oxadiazole rings. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while oxadiazole is a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Two Rings: The final step involves coupling the imidazole and oxadiazole rings through a suitable linker, such as a propyl chain, using standard peptide coupling reagents like EDCI or DCC in the presence of a base.
Chemical Reactions Analysis
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: The oxadiazole ring can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring using nucleophiles like amines or thiols.
Scientific Research Applications
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial, antifungal, and anti-inflammatory agent due to the presence of the imidazole and oxadiazole rings.
Materials Science: The compound can be used in the development of functional materials, such as dyes for solar cells and other optical applications.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with different molecular targets.
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the oxadiazole ring can interact with nucleic acids and proteins through electrostatic interactions . These interactions can modulate various biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent containing an imidazole ring.
Metronidazole: An antibacterial agent containing an imidazole ring.
The uniqueness of this compound lies in the combination of the imidazole and oxadiazole rings, which imparts a broader range of biological activities and applications compared to compounds containing only one of these rings.
Properties
Molecular Formula |
C16H17N5O2 |
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Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-[3-(2-methylimidazol-1-yl)propyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H17N5O2/c1-12-17-9-11-21(12)10-5-8-18-15(22)16-19-14(20-23-16)13-6-3-2-4-7-13/h2-4,6-7,9,11H,5,8,10H2,1H3,(H,18,22) |
InChI Key |
MXZUSNRGFFIQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCCNC(=O)C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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